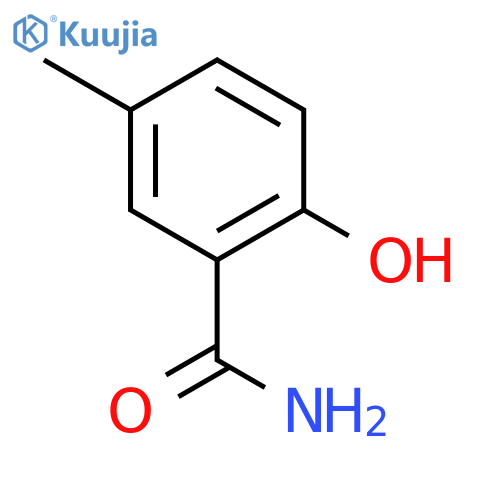Cas no 39506-61-1 (5-Methylsalicylamide)

5-Methylsalicylamide structure
商品名:5-Methylsalicylamide
5-Methylsalicylamide 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-5-methylbenzamide
- 5-Methylsalicylamide
- 8023 5-METHYL SALICYLAMIDE
- 5-METHYLSALICYAMIDE
- Benzamide, 2-hydroxy-5-methyl- (9CI)
- BS-49088
- 5-methyl salicylamide
- 39506-61-1
- BENZAMIDE, 2-HYDROXY-5-METHYL-
- AKOS000207076
- MB00262
- CS-0179654
- SCHEMBL552239
- E75745
- DTXSID60443636
- 2-hydroxy-5-methyl-benzamide
- FT-0639547
- YNAXKCRTFJQYDT-UHFFFAOYSA-N
- A824581
- AC-8706
- DB-049424
-
- MDL: MFCD00017124
- インチ: 1S/C8H9NO2/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11)
- InChIKey: YNAXKCRTFJQYDT-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(C(N)=O)=C(O)C=C1
計算された属性
- せいみつぶんしりょう: 151.06300
- どういたいしつりょう: 151.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 63.3Ų
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 182 ºC
- ふってん: 278.9±33.0 °C at 760 mmHg
- フラッシュポイント: 122.5±25.4 °C
- 屈折率: 1.598
- PSA: 63.32000
- LogP: 1.49980
- じょうきあつ: 0.0±0.6 mmHg at 25°C
5-Methylsalicylamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Methylsalicylamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
5-Methylsalicylamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002002-250mg |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A015002002-500mg |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 97% | 500mg |
$823.15 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250324-250mg |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 97% | 250mg |
¥102.00 | 2024-05-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB238-200mg |
5-Methylsalicylamide |
39506-61-1 | 95+% | 200mg |
153.0CNY | 2021-07-14 | |
| Ambeed | A140736-25g |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 95% | 25g |
$285.0 | 2025-02-26 | |
| Ambeed | A140736-5g |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 95% | 5g |
$65.0 | 2025-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250324-100mg |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 97% | 100mg |
¥61.00 | 2024-05-15 | |
| Aaron | AR00388T-100mg |
5-Methylsalicylamide |
39506-61-1 | 96% | 100mg |
$9.00 | 2025-02-11 | |
| A2B Chem LLC | AB49553-25g |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 96% | 25g |
$366.00 | 2024-04-20 | |
| Crysdot LLC | CD12075626-10g |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 95+% | 10g |
$302 | 2024-07-24 |
39506-61-1 (5-Methylsalicylamide) 関連製品
- 3665-51-8(2-Hydroxy-3-naphtoamide)
- 3147-50-0(2,6-Dihydroxybenzamide)
- 49667-22-3(2-Hydroxy-4-methylbenzamide)
- 3147-45-3(2,4-Dihydroxybenzamide)
- 65-45-2(Salicylamide)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:39506-61-1)5-Methylsalicylamide

清らかである:99%/99%
はかる:10g/25g
価格 ($):238.0/485.0